![molecular formula C27H31N5 B2829043 6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862244-47-1](/img/structure/B2829043.png)
6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound . It belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of such compounds is often a multistep process . The structures of the synthesized compounds are usually determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . For example, in a related study, a series of novel benzimidazole derivatives were synthesized in high yield .Molecular Structure Analysis
The molecular structure of such compounds is often determined using various techniques such as 1H-NMR, 13C-NMR, and elemental analyses . For instance, the InChI code for a related compound, 4-(4-ethylpiperazin-1-yl)benzaldehyde, is 1S/C13H18N2O/c1-2-14-7-9-15 (10-8-14)13-5-3-12 (11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, in a related study, it was found that a series of novel benzimidazole derivatives exhibited strong urease inhibition activity . This suggests that “6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” might also exhibit similar activity.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the molecular weight of a related compound, 5-(4-Ethylpiperazin-1-yl)pyrimidine, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-2-13-3-5-14 (6-4-13)10-7-11-9-12-8-10/h7-9H,2-6H2,1H3 .Scientific Research Applications
Anticancer Properties
The compound’s structure combines [1,2,4]triazolo [1,5-a]pyrimidine and indole skeletons, making it a promising candidate for anticancer agents . Specifically:
Drug Development
As a hit compound, H12 holds promise for developing novel anticancer agents. Researchers can optimize its structure and explore derivatives for enhanced efficacy.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds can be determined through various tests. For example, a related compound, 6-((4-Ethylpiperazin-1-yl)methyl)nicotinic acid, has been classified as Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .
properties
IUPAC Name |
6-benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-4-30-15-17-31(18-16-30)27-24(19-22-11-7-5-8-12-22)20(2)28-26-25(21(3)29-32(26)27)23-13-9-6-10-14-23/h5-14H,4,15-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSITZOQPWESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
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